molecular formula C23H19ClN2O2 B10913716 1-(3-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

1-(3-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10913716
M. Wt: 390.9 g/mol
InChI Key: GUBQADGKBHNDDK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group and two 2-methoxyphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 3-chlorophenylhydrazine with 1,3-bis(2-methoxyphenyl)propane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux to facilitate cyclization.

Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or thiourea.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

    1-Phenyl-3,5-bis(2-methoxyphenyl)-1H-pyrazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(3-Bromophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole: Contains a bromine atom instead of chlorine, potentially altering its chemical properties.

    1-(3-Chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Has methoxy groups in different positions, which can influence its steric and electronic characteristics.

Uniqueness: The presence of the 3-chlorophenyl group in 1-(3-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in biological systems compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H19ClN2O2/c1-27-22-12-5-3-10-18(22)20-15-21(19-11-4-6-13-23(19)28-2)26(25-20)17-9-7-8-16(24)14-17/h3-15H,1-2H3

InChI Key

GUBQADGKBHNDDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2C3=CC(=CC=C3)Cl)C4=CC=CC=C4OC

Origin of Product

United States

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